

CAS number and chemical identifiers for 3,3'-Dichlorobenzidine

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Compound of Interest

Compound Name: Dichlorobenzidine

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3,3'-Dichlorobenzidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,3'-**Dichlorobenzidine** (DCB), a synthetic aromatic amine. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the core chemical identifiers, physicochemical properties, synthesis, analytical methodologies, and toxicological profile of DCB, with a focus on data presentation in structured tables and detailed experimental protocols.

Chemical Identifiers and Physicochemical Properties

3,3'-**Dichlorobenzidine** is a chlorinated derivative of benzidine.^[1] It is primarily available commercially as its more stable dihydrochloride salt.^{[2][3]} The free base exists as a gray to purple crystalline solid.^{[4][5]}

Core Chemical Identifiers

A summary of the key chemical identifiers for 3,3'-**Dichlorobenzidine** and its dihydrochloride salt is presented in Table 1.

Identifier	3,3'-Dichlorobenzidine	3,3'-Dichlorobenzidine Dihydrochloride
CAS Number	91-94-1[3][6][7]	612-83-9[5][8]
IUPAC Name	3,3'-Dichloro[1,1'-biphenyl]-4,4'-diamine[7]	3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine dihydrochloride[9]
Molecular Formula	C ₁₂ H ₁₀ Cl ₂ N ₂ [4][6]	C ₁₂ H ₁₂ Cl ₄ N ₂
Molecular Weight	253.13 g/mol [6][7]	326.05 g/mol [5]
PubChem CID	7070[4]	11933
EINECS Number	202-109-0[6]	210-323-0
SMILES String	Clc1c(ccc(c1)c2cc(c(cc2)N)Cl)N[6]	C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl.Cl
InChI Key	HUWXDEQWWKGHRV-UHFFFAOYSA-N[6][10]	BXAONUZFBUHQQR-UHFFFAOYSA-N

Physicochemical Data

Key physicochemical properties of 3,3'-Dichlorobenzidine are summarized in Table 2.

Property	Value
Appearance	Gray to purple crystalline solid[4][5][11]
Melting Point	132 to 133 °C (270 to 271 °F; 405 to 406 K)[7]
Boiling Point	402 °C (756 °F; 675 K)[7]
Water Solubility	3.1 mg/L at 25 °C[4]
Solubility	Soluble in ethanol, benzene, and glacial acetic acid[2][4]

Synthesis of 3,3'-Dichlorobenzidine

The industrial synthesis of 3,3'-**Dichlorobenzidine** typically involves a two-step process starting from 2-nitrochlorobenzene. The initial step is a reduction to form 2,2'-dichlorodiphenylhydrazine, which then undergoes a benzidine rearrangement to yield the final product.^[1]

Experimental Protocol: Two-Step Synthesis

A common laboratory-scale synthesis protocol is outlined below:

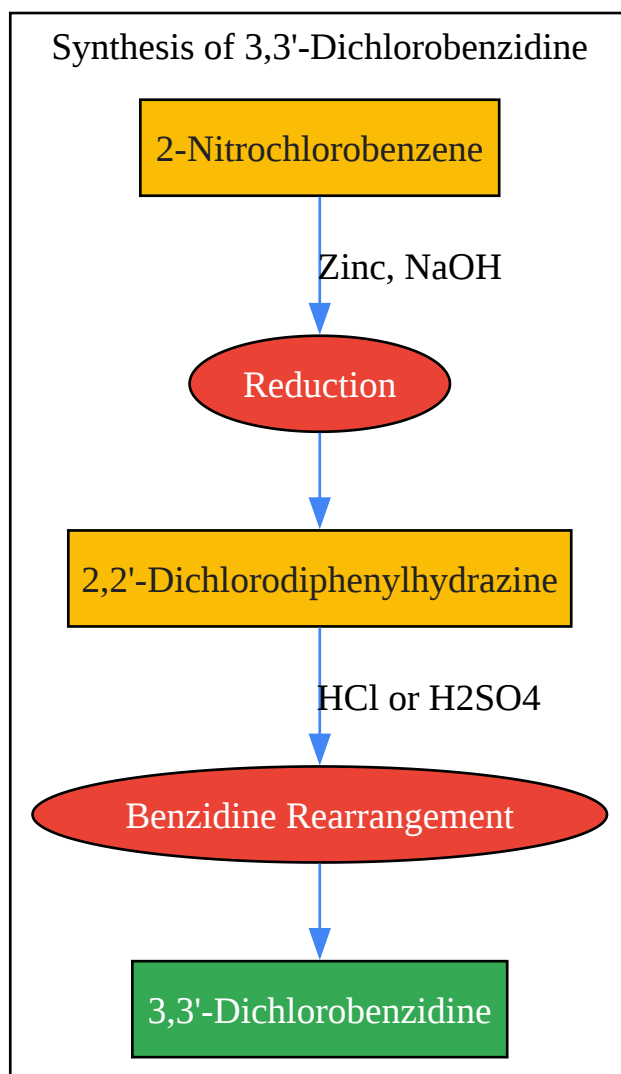
Step 1: Reduction of 2-nitrochlorobenzene to 2,2'-dichlorodiphenylhydrazine

- Reactants: 2-nitrochlorobenzene, zinc powder, sodium hydroxide solution.
- Procedure: 2-nitrochlorobenzene is reduced using zinc powder in an alkaline medium (sodium hydroxide solution). This reaction affords 2,2'-dichlorodiphenylhydrazine.

Step 2: Benzidine Rearrangement of 2,2'-dichlorodiphenylhydrazine

- Reactants: 2,2'-dichlorodiphenylhydrazine, hydrochloric acid or sulfuric acid.^[12]
- Procedure: The intermediate, 2,2'-dichlorodiphenylhydrazine, is treated with a strong acid, typically hydrochloric acid or sulfuric acid, to induce the benzidine rearrangement. This step yields 3,3'-**Dichlorobenzidine**, which can be isolated as the dihydrochloride salt.^[12]

A patented industrial process describes the continuous preparation of 3,3'-**dichlorobenzidine** dihydrochloride from 2,2'-dichlorohydrazobenzene by treatment with aqueous sulfuric acid in a water-immiscible aromatic solvent.^[13]



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A simplified workflow for the synthesis of 3,3'-**Dichlorobenzidine**.

Analytical Methodologies

Several standardized methods exist for the detection and quantification of 3,3'-**Dichlorobenzidine** in various matrices, particularly in workplace air and wastewater.

NIOSH Method 5509

This method is designed for the determination of 3,3'-**Dichlorobenzidine** in air.[\[5\]](#)[\[14\]](#)[\[15\]](#)

- Sample Collection: Air is drawn through a filter and a solid sorbent tube (silica gel) to capture the analyte.[5]
- Sample Preparation: The filter and sorbent are desorbed with triethylamine in methanol.[5]
- Analysis: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector.[5][14]

OSHA Method 65

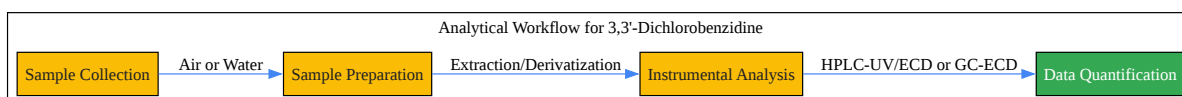
This OSHA method is also for the analysis of airborne 3,3'-**Dichlorobenzidine**. [16][17]

- Sample Collection: Air samples are collected using a three-piece cassette containing two sulfuric acid-treated glass fiber filters.[16]
- Sample Preparation: The filters are extracted, and the analyte is derivatized with heptafluorobutyric acid anhydride.[16]
- Analysis: The derivatized analyte is quantified using Gas Chromatography (GC) with an Electron Capture Detector (ECD).[16]

EPA Method 605

This method is applicable to the determination of 3,3'-**Dichlorobenzidine** in municipal and industrial wastewater.[9]

- Sample Preparation: The aqueous sample is extracted using liquid-liquid extraction.
- Analysis: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[6]



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A generalized workflow for the analysis of 3,3'-**Dichlorobenzidine**.

Metabolism and Carcinogenicity

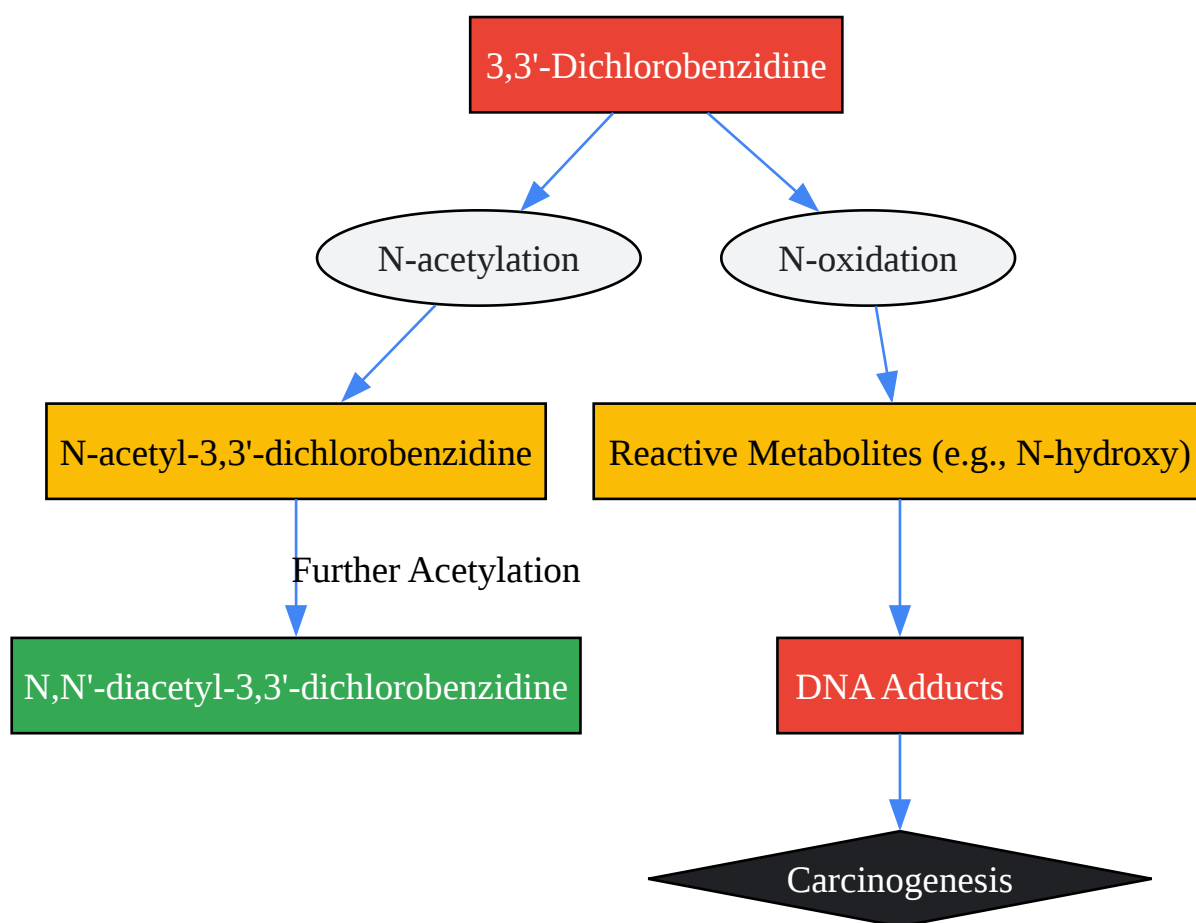
3,3'-**Dichlorobenzidine** is classified as a probable human carcinogen (Group B2) by the EPA and is reasonably anticipated to be a human carcinogen by the National Toxicology Program.[3][4][18] Its carcinogenicity is believed to be linked to its metabolic activation.

Metabolic Pathways

The metabolism of 3,3'-**Dichlorobenzidine** in mammals primarily occurs in the liver. Key metabolic pathways include N-acetylation and N-oxidation.[4]

- N-acetylation: This is a major metabolic route, leading to the formation of N-acetyl-3,3'-**dichlorobenzidine** and N,N'-diacetyl-3,3'-**dichlorobenzidine**. Diacetylation is generally considered a detoxification pathway.[4]
- N-oxidation: This pathway can lead to the formation of reactive metabolites, such as N-hydroxy-N'-acetyl-**dichlorobenzidine**, which can form DNA adducts. The formation of these adducts is a critical step in the initiation of carcinogenesis.[4]

The peroxidatic oxidation of 3,3'-**dichlorobenzidine**, for instance by horseradish peroxidase, has also been studied and shown to produce various intermediates and products.[12]



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A simplified diagram of the metabolic activation of 3,3'-**Dichlorobenzidine**.

The structural similarity of 3,3'-**Dichlorobenzidine** to benzidine, a known human bladder carcinogen, is a significant factor in the concern over its potential to cause cancer in humans. [1][4] Animal studies have demonstrated that administration of DCB can lead to tumors in various organs, including the liver, mammary gland, and urinary bladder.[3][18]

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